Z-Sar-OSu

Beschreibung

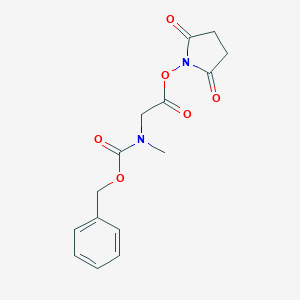

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[methyl(phenylmethoxycarbonyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c1-16(15(21)22-10-11-5-3-2-4-6-11)9-14(20)23-17-12(18)7-8-13(17)19/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHSSKCYLZIGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512570 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53733-96-3 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lynchpin of Peptide Synthesis: An In-Depth Technical Guide to the Mechanism of Action of Z-L-Pro-OSu in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Art and Science of Peptide Bond Formation

In the intricate world of peptide synthesis, the precise and efficient formation of the amide bond is paramount. This covalent linkage, the very backbone of peptides and proteins, dictates the structure and function of these vital biomolecules. The pursuit of robust and high-fidelity peptide coupling methodologies has led to the development of a diverse arsenal of reagents, each with its unique mechanistic nuances. Among these, activated esters of N-protected amino acids hold a place of distinction for their stability and reactivity. This guide delves into the core of one such critical reagent: N-α-Benzyloxycarbonyl-L-proline N-hydroxysuccinimide ester, commonly abbreviated as Z-L-Pro-OSu.

As Senior Application Scientists, our perspective is forged not only in the crucible of theoretical chemistry but also in the pragmatic realities of the laboratory. We understand that a successful synthesis is not merely a sequence of steps but a symphony of controlled reactions, where an intimate knowledge of the underlying mechanisms informs every choice. This guide is structured to provide not just the "how," but the critical "why," empowering researchers to navigate the complexities of peptide synthesis with confidence and precision. We will dissect the mechanism of Z-L-Pro-OSu, explore its strategic applications, and provide actionable protocols grounded in established scientific principles.

The Anatomy of a Powerful Reagent: Understanding Z-L-Pro-OSu

Z-L-Pro-OSu is a cornerstone reagent in both solid-phase and solution-phase peptide synthesis, ingeniously designed to facilitate the formation of a peptide bond involving the unique secondary amino acid, L-proline. Its structure is a testament to elegant chemical design, comprising three key functional components:

-

The Proline Core: The L-proline residue provides the foundational building block. Its rigid pyrrolidine ring imparts significant conformational constraints on the resulting peptide, influencing its secondary structure and biological activity.[1]

-

The Benzyloxycarbonyl (Z) Protecting Group: The "Z" or "Cbz" group, attached to the proline's nitrogen, serves as a temporary shield. This urethane-type protecting group is stable under a range of reaction conditions, preventing unwanted side reactions at the N-terminus. Its removal is typically achieved through specific deprotection strategies, such as catalytic hydrogenolysis or treatment with strong acids.[2]

-

The N-Hydroxysuccinimide (OSu) Ester: This is the engine of the reagent's reactivity. The N-hydroxysuccinimide moiety transforms the proline's carboxyl group into a highly activated ester. The succinimidyl ester is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amino group of the incoming amino acid.[3][4]

The Core Mechanism: A Step-by-Step Elucidation of Peptide Coupling

The efficacy of Z-L-Pro-OSu in peptide coupling lies in a well-defined, two-step nucleophilic acyl substitution reaction. This process ensures the clean and efficient formation of the desired peptide bond.[4]

Step 1: Nucleophilic Attack

The reaction commences with the nucleophilic attack of the deprotected amino group of the incoming amino acid (or peptide chain) on the electrophilic carbonyl carbon of the Z-L-Pro-OSu active ester. The lone pair of electrons on the nitrogen atom of the amine initiates the formation of a new carbon-nitrogen bond.

Step 2: Formation of the Tetrahedral Intermediate and Collapse

This initial attack results in the formation of a transient, high-energy tetrahedral intermediate. This intermediate is unstable and rapidly collapses. The carbon-oxygen bond of the succinimidyl ester cleaves, with the N-hydroxysuccinimide anion acting as a stable leaving group.

Step 3: Peptide Bond Formation and Byproduct Release

The collapse of the tetrahedral intermediate re-forms the carbonyl double bond, now as part of the newly formed amide (peptide) bond. The process releases N-hydroxysuccinimide (NHS) as a soluble byproduct, which can be easily removed during the workup or washing steps in solid-phase synthesis.

Caption: Mechanism of peptide bond formation using Z-L-Pro-OSu.

Strategic Application: Mitigating Diketopiperazine (DKP) Formation

One of the most significant challenges in peptide synthesis, particularly when proline is the second amino acid in the sequence (from the C-terminus), is the formation of diketopiperazine (DKP). This intramolecular cyclization of the dipeptidyl-resin leads to chain termination and cleavage from the solid support, drastically reducing the yield of the desired peptide.[5][6]

The use of an N-terminally protected amino acid, such as Z-L-Pro-OSu, for the coupling of the second residue provides a robust strategy to circumvent this problematic side reaction. By keeping the N-terminus of the dipeptide protected with the Z-group, the free amine required for the intramolecular attack is masked, thus inhibiting the cyclization reaction.[7] The peptide chain can then be elongated further, and the Z-group can be removed at a later, more strategic point in the synthesis.

Caption: Workflow illustrating the prevention of DKP formation using Z-L-Pro-OSu.

Comparative Analysis: Z-L-Pro-OSu in the Context of Other Proline Derivatives

The choice of the N-protecting group for proline is a critical decision in peptide synthesis strategy. While Z-L-Pro-OSu is a powerful tool, it is essential to understand its characteristics in comparison to other commonly used proline derivatives.

| Feature | Z-Pro-OH | Boc-Pro-OH | Fmoc-Pro-OH |

| Protecting Group | Benzyloxycarbonyl (Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Conditions | Catalytic Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH) | Moderate to Strong Acid (e.g., TFA) | Mild Base (e.g., 20% piperidine in DMF) |

| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Z and Fmoc | Orthogonal to Z and Boc |

| Racemization Risk | Generally low | Low | Higher risk with certain coupling reagents |

| Primary Application | Solution-phase synthesis, DKP prevention in SPPS | Standard for Boc-based SPPS | Standard for Fmoc-based SPPS |

Data synthesized from multiple sources.[2]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the application of Z-L-Pro-OSu in both solid-phase and solution-phase peptide synthesis. These are generalized procedures and may require optimization based on the specific peptide sequence and scale of the reaction.

Solid-Phase Peptide Synthesis (SPPS) Protocol: Coupling of Z-L-Pro-OSu

This protocol outlines the manual coupling of Z-L-Pro-OSu to a deprotected amino acid attached to a solid support (e.g., H-AA-Resin).

Materials:

-

H-AA-Resin (pre-swollen)

-

Z-L-Pro-OSu

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization if starting from a salt)

-

Peptide synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation: Start with the peptide-resin that has the N-terminal amino group deprotected and washed thoroughly with DMF.[8] If the N-terminal amine is in its salt form (e.g., hydrochloride or trifluoroacetate), neutralize it by washing with a solution of 5% DIPEA in DMF for 5-10 minutes, followed by extensive washing with DMF.

-

Coupling Solution Preparation: In a separate vial, dissolve Z-L-Pro-OSu (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Coupling Reaction: Add the Z-L-Pro-OSu solution to the resin in the reaction vessel. Ensure there is enough solvent to allow for proper mixing and swelling of the resin.

-

Reaction Monitoring: Agitate the reaction mixture at room temperature for 1 to 4 hours. The progress of the coupling reaction can be monitored using a qualitative test for free primary amines, such as the Kaiser test. A negative Kaiser test (the beads remain colorless or yellow) indicates the completion of the coupling. For proline (a secondary amine), a chloranil test can be used.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively to remove excess reagents and the N-hydroxysuccinimide byproduct. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Chain Elongation: The resulting Z-Pro-AA-Resin is now ready for the next cycle of peptide synthesis, starting with the deprotection of the next amino acid's N-terminus (if applicable, though typically the Z-group is kept until a later stage).

Solution-Phase Peptide Synthesis Protocol: Dipeptide Formation

This protocol describes the synthesis of a protected dipeptide in solution.

Materials:

-

Z-L-Pro-OSu

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM. Cool the solution in an ice bath.

-

Base Addition: Add TEA or DIPEA (1.1 equivalents) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.

-

Coupling Reagent Addition: Add a solution of Z-L-Pro-OSu (1.05 equivalents) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1N HCl (if unreacted amine is present), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure protected dipeptide.

Conclusion: A Versatile and Indispensable Tool

Z-L-Pro-OSu stands as a testament to the power of strategic chemical design in overcoming the inherent challenges of peptide synthesis. Its mechanism of action, centered on the highly reactive N-hydroxysuccinimide ester, provides a reliable and efficient means of incorporating the conformationally significant proline residue into peptide chains. Beyond its fundamental role in peptide bond formation, its application in mitigating the problematic diketopiperazine side reaction underscores its value as a specialized tool for complex syntheses.

A thorough understanding of the principles laid out in this guide—from the mechanistic intricacies of the coupling reaction to the practical considerations of protocol implementation—empowers researchers to leverage Z-L-Pro-OSu to its full potential. As the demand for synthetic peptides in research, diagnostics, and therapeutics continues to grow, the mastery of such fundamental reagents remains a cornerstone of innovation in the field.

References

- The Science Behind N-Hydroxysuccinimide: Activation and Coupling in Synthesis. (URL not provided)

-

Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. ([Link])

-

Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH. ([Link])

- Proline Deriv

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. ([Link])

- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (URL not provided)

- Synthesis of Peptides Containing Proline Analogues. (URL not provided)

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed. (2022-03-29). ([Link])

-

desProPro formation during TZP fragment 1 synthesis. ResearchGate. ([Link])

-

Slow peptide bond formation by proline and other N-alkylamino acids in translation. NIH. (2009-01-06). ([Link])

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. (2022-03-29). ([Link])

-

Methods and protocols of modern solid phase peptide synthesis. (2014-06-13). ([Link])

-

N-Hydroxysuccinimide Esters in Peptide Synthesis. Journal of the American Chemical Society. ([Link])

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Request PDF - ResearchGate. (2025-08-10). ([Link])

-

Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2025-08-06). ([Link])

-

Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. ([Link])

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. (2024-04-29). ([Link])

-

Peptide Coupling Reagents. YouTube. (2020-06-04). ([Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. ([Link])

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007-12-13). ([Link])

-

Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. (2025-09-24). ([Link])

-

Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters. PubMed. ([Link])

-

Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. ([Link])

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not provided)

-

Introduction to Peptide Synthesis. PMC - NIH. ([Link])

-

SPPS: peptide failure to elongate?. ResearchGate. (2020-12-22). ([Link])

Sources

- 1. Proline Derivatives and Analogs [sigmaaldrich.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. bachem.com [bachem.com]

- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Z-Sar-OSu

Introduction: A Strategic Approach to Incorporating Sarcosine in Solid-Phase Peptide Synthesis

For researchers, medicinal chemists, and drug development professionals, the incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a powerful strategy to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. While the Fmoc/tBu strategy is the gold standard for solid-phase peptide synthesis (SPPS), the unique characteristics of N-methylated residues present distinct challenges, often leading to lower coupling efficiencies and the formation of deletion sequences.[1]

This comprehensive guide presents a detailed protocol and application notes for the use of N-benzyloxycarbonyl-sarcosine-N-hydroxysuccinimide ester (Z-Sar-OSu) in SPPS. We will delve into the rationale behind this alternative approach, providing a framework for its strategic implementation. This document will explore the nuances of coupling this activated ester, address the critical step of on-resin Z-group deprotection, and offer troubleshooting guidance to navigate the complexities of synthesizing sarcosine-containing peptides.

The benzyloxycarbonyl (Z) protecting group, a cornerstone of classical peptide chemistry, offers a robust alternative to the base-labile Fmoc group.[2] Its stability to the piperidine treatment used for Fmoc removal allows for an orthogonal protection strategy, which can be particularly advantageous in specific synthetic contexts, such as the synthesis of cyclic peptides or segment condensations.[2] The use of an N-hydroxysuccinimide (OSu) ester provides a pre-activated form of sarcosine, facilitating amide bond formation without the need for in-situ coupling reagents.[3]

Comparative Analysis: this compound vs. Fmoc-Sar-OH

The choice of building block for incorporating sarcosine is a critical decision in the design of an SPPS campaign. While Fmoc-Sar-OH is the more conventional choice in a standard Fmoc/tBu workflow, this compound presents a set of distinct advantages and disadvantages.

| Parameter | This compound | Fmoc-Sar-OH |

| Nα-Protection | Benzyloxycarbonyl (Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Activation | Pre-activated (N-hydroxysuccinimide ester) | Requires in-situ activation (e.g., with HBTU, HATU) |

| Deprotection | Catalytic transfer hydrogenation (on-resin) or strong acid (post-cleavage) | 20% Piperidine in DMF |

| Orthogonality | Orthogonal to Fmoc/tBu chemistry | Standard for Fmoc/tBu chemistry |

| Coupling Kinetics | Generally slower than in-situ activated Fmoc-amino acids | Can be optimized with potent coupling reagents |

| Key Advantage | Useful for specific applications requiring an orthogonal protecting group; avoids in-situ activation variables. | Seamless integration into standard automated SPPS cycles; rapid coupling. |

| Primary Limitation | Requires a dedicated on-resin deprotection step that is not standard in all labs; catalytic hydrogenation is incompatible with certain residues (e.g., Cys, Met). | Potential for incomplete coupling due to steric hindrance of the N-methyl group. |

Experimental Workflow and Logical Relationships

The successful incorporation of this compound into a growing peptide chain on a solid support within an Fmoc-based strategy involves a carefully orchestrated sequence of steps that deviate from a standard SPPS cycle. The following diagram illustrates the logical flow of this process.

Caption: Workflow for incorporating this compound in Fmoc-SPPS.

Detailed Protocols

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol describes the manual coupling of this compound to a deprotected N-terminal amine on the solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel for manual SPPS

-

Shaker or agitator

Procedure:

-

Resin Preparation:

-

Following the successful Fmoc-deprotection of the preceding amino acid, thoroughly wash the peptide-resin with DMF (3 x 10 mL/g of resin).

-

Ensure the resin is well-swollen in DMF before proceeding.

-

-

Coupling Reaction:

-

In a separate vial, dissolve this compound (3.0 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the this compound solution to the swollen peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 4-12 hours. Due to the N-methylated nature of sarcosine, extended coupling times are recommended to ensure high coupling efficiency.[1]

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling period, perform a chloranil test to check for the presence of secondary amines. A negative test (colorless or pale yellow beads) indicates complete coupling.

-

If the chloranil test is positive (blue or green beads), continue the coupling for an additional 2-4 hours and re-test. A double coupling (repeating step 2 with fresh reagents) may be necessary for particularly difficult sequences.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (5 x 10 mL/g of resin) followed by DCM (3 x 10 mL/g of resin) to remove any unreacted this compound and byproducts.

-

Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This method provides a mild and effective way to remove the Z-group while the peptide is still attached to the solid support. It is a safer alternative to using pressurized hydrogen gas.[4]

Materials:

-

Z-protected peptide-resin

-

Palladium on carbon (Pd/C), 10%

-

Ammonium formate (HCOONH₄) or 1,4-cyclohexadiene

-

DMF, peptide synthesis grade

-

Methanol (MeOH), anhydrous

-

Reaction vessel suitable for slurry reactions with an inert atmosphere

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Resin Preparation:

-

Wash the Z-protected peptide-resin with DMF (3 x 10 mL/g of resin).

-

Swell the resin in the chosen reaction solvent (e.g., a mixture of DMF/MeOH) for at least 30 minutes.

-

-

Hydrogenolysis Reaction:

-

To the swollen resin, add a solution of ammonium formate (5-10 equivalents relative to the Z-protected amine) in the reaction solvent.

-

Carefully add 10% Pd/C catalyst (0.1-0.2 equivalents by weight relative to the resin). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere.

-

Seal the reaction vessel and agitate the slurry gently at room temperature.

-

-

Monitoring the Reaction:

-

The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Typically, the reaction is complete within 2-6 hours.

-

-

Catalyst Removal and Washing:

-

Once the deprotection is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. It is critical to ensure all palladium is removed to avoid interference in subsequent steps.

-

Wash the resin extensively with DMF (5 x 10 mL/g of resin) and DCM (3 x 10 mL/g of resin) to remove all traces of the hydrogen donor and byproducts.

-

The peptide-resin now has a free sarcosine N-terminus and is ready for the coupling of the next Fmoc-amino acid.

-

Troubleshooting and Scientific Insights

| Issue | Potential Cause | Recommended Solution & Rationale |

| Incomplete Coupling of this compound | Steric hindrance from the N-methyl group and the resin matrix can slow down the reaction kinetics. | Extend the coupling time: Allow the reaction to proceed overnight. Perform a double coupling: This ensures that any unreacted sites from the first coupling are driven to completion. Consider gentle heating: Increasing the temperature to 35-40°C can improve reaction rates, but should be done cautiously to minimize the risk of side reactions. |

| Positive Chloranil Test After Extended Coupling | Peptide aggregation on the resin can make the N-terminal amine inaccessible. | Use chaotropic salts: Adding LiCl (0.5 M) to the coupling solution can help disrupt secondary structures. Switch to a high-swelling resin: Resins like TentaGel or ChemMatrix can improve solvent and reagent accessibility to the growing peptide chain. |

| Side Reaction with NHS Ester | The N-hydroxysuccinimide (NHS) byproduct can potentially react with nucleophilic side chains if not efficiently removed. | Ensure thorough washing: After the coupling of this compound, perform extensive washes with DMF to remove all soluble byproducts before proceeding to the next step. |

| Incomplete Z-Group Deprotection | Inactivation of the palladium catalyst or insufficient hydrogen donor. | Use fresh catalyst and reagents: Ensure the Pd/C is active and the ammonium formate is of high quality. Increase the amount of hydrogen donor: A larger excess may be required for complete conversion. Optimize the solvent system: A mixture of DMF, DCM, and MeOH can sometimes improve the efficiency of the transfer hydrogenation. |

Conclusion and Future Perspectives

The use of this compound in solid-phase peptide synthesis offers a valuable, albeit non-standard, tool for the incorporation of sarcosine. Its primary advantage lies in the orthogonality of the Z-group to the widely used Fmoc/tBu protection scheme, enabling advanced synthetic strategies that are not easily accessible with a purely Fmoc-based approach. The pre-activated nature of the OSu ester simplifies the coupling step by eliminating the need for in-situ activating agents, though this is often at the cost of slower reaction kinetics compared to modern phosphonium- or aminium-based reagents.

The key to the successful implementation of this methodology is the mastery of the on-resin catalytic transfer hydrogenation for Z-group deprotection. While this step requires careful execution and is not compatible with all peptide sequences, it provides a mild and effective means of unmasking the N-terminal amine for subsequent chain elongation.

For routine synthesis of linear peptides containing sarcosine, the use of Fmoc-Sar-OH with a potent coupling reagent remains the more straightforward and time-efficient method. However, for complex targets where strategic, orthogonal deprotection is paramount, this compound stands as a powerful option in the synthetic chemist's arsenal. Future developments in on-resin deprotection techniques and a more quantitative understanding of the coupling efficiencies of various activated sarcosine derivatives will further refine the strategic application of this classical protecting group in modern solid-phase peptide synthesis.

References

-

Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]

- BenchChem. (2025). Technical Support Center: Solid-Phase Synthesis of Gly-Gly-Sar Peptides. BenchChem.

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]

- BenchChem. (2025). A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis. BenchChem.

-

ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. [Link]

- Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of protecting groups from synthetic peptides by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(12), 929-932.

- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.

-

Jackson, A. E., & Kenner, G. W. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1977, 1911-1915. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

solution-phase peptide synthesis using Z-L-Pro-OSu

An In-Depth Guide to Solution-Phase Peptide Synthesis Using Z-L-Pro-OSu

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of N-benzyloxycarbonyl-L-proline N-hydroxysuccinimide ester (Z-L-Pro-OSu) in solution-phase peptide synthesis (LPPS). We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer practical troubleshooting advice to ensure successful and efficient peptide synthesis.

Strategic Overview: The Role of Solution-Phase Synthesis and Z-L-Pro-OSu

Peptide synthesis is a fundamental process in biochemistry and drug discovery, enabling the creation of peptides for therapeutic and research purposes.[1] While solid-phase peptide synthesis (SPPS) is renowned for its automation and speed, solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, remains indispensable, particularly for large-scale production where it offers better economies of scale and potentially higher purity for shorter peptides.[2][3][4] LPPS allows for the purification of intermediates at each step, which can significantly reduce the accumulation of impurities that often plagues the synthesis of complex sequences.[3]

Within the LPPS toolkit, pre-activated amino acid derivatives are crucial for efficiency and minimizing side reactions. Z-L-Pro-OSu is a prime example of such a reagent, combining two critical features:

-

The Z-Group (Benzyloxycarbonyl, Cbz): A robust and well-established protecting group for the α-amino functionality. Its stability prevents unwanted self-coupling and allows for controlled, sequential peptide bond formation.[1][5]

-

The OSu Group (N-hydroxysuccinimide ester): An activated ester that renders the carboxyl group highly reactive towards nucleophilic attack by a free amine, facilitating efficient peptide bond formation under mild conditions.[6][7][8]

The proline residue itself is unique, imposing significant conformational constraints on the peptide backbone, which can be critical for biological activity and stability.[8] Therefore, the efficient and precise incorporation of proline is often a key objective in peptide synthesis.[8]

The Underlying Chemistry: Mechanism of Action

The success of a peptide coupling reaction hinges on the controlled formation of an amide bond between two amino acids. This requires the activation of the carboxylic acid of one amino acid and the protection of the amine group of the same amino acid to prevent polymerization.[4] Z-L-Pro-OSu is an elegantly designed molecule that accomplishes both.

Key Chemical Principles:

-

Amino Group Protection: The benzyloxycarbonyl (Z) group shields the proline's secondary amine. It is stable under the basic or mildly acidic conditions of the coupling reaction but can be cleanly removed via catalytic hydrogenation (e.g., H₂/Pd-C), a process orthogonal to many other protecting groups.[1][9]

-

Carboxyl Group Activation: The N-hydroxysuccinimide (NHS) ester is an excellent leaving group. The electron-withdrawing nature of the succinimide ring polarizes the carbonyl carbon, making it highly electrophilic and susceptible to attack by the nucleophilic amino group of the coupling partner.[7][10] This reaction proceeds efficiently at room temperature and generally leads to high yields with minimal racemization.[7]

Reaction Mechanism: Peptide Bond Formation

The core of the synthesis is a nucleophilic acyl substitution reaction. The free amino group of the C-terminally protected amino acid (the nucleophile) attacks the activated carbonyl carbon of Z-L-Pro-OSu. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable N-hydroxysuccinimide anion to form the new peptide bond.

Caption: Mechanism of peptide coupling using Z-L-Pro-OSu.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of a model dipeptide, Z-L-Pro-Gly-OMe, followed by the deprotection of the Z-group.

Materials and Reagents

Careful selection and handling of high-purity reagents are paramount for a successful synthesis.[11]

| Reagent | Molecular Formula | MW ( g/mol ) | Purpose & Key Insights |

| Z-L-Pro-OSu | C₁₇H₁₈N₂O₆ | 346.34 | N-protected and activated proline building block. Must be kept dry as it is sensitive to moisture. |

| Glycine Methyl Ester HCl (H-Gly-OMe·HCl) | C₃H₈ClNO₂ | 125.55 | The C-terminal amino acid component with a protected carboxyl group. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | A common organic base used to neutralize the HCl salt of the amino ester, liberating the free amine. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous solvent for the coupling reaction. Ensure it is dry to prevent hydrolysis of the active ester. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Alternative polar aprotic solvent, useful if reactants have poor solubility in DCM. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent for extraction and work-up. |

| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | Used in aqueous work-up to remove unreacted base (TEA). |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Used in aqueous work-up to remove acidic by-products and unreacted starting materials. |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Used in the final wash to break emulsions and remove water from the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent for the organic phase after work-up. |

| Palladium on Carbon (10% Pd/C) | Pd/C | - | Catalyst for the hydrogenolysis (cleavage) of the Z-protecting group. |

| Methanol (MeOH) | CH₃OH | 32.04 | Solvent for the hydrogenolysis reaction. |

Equipment

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Hydrogenation apparatus (e.g., balloon filled with H₂ or a Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

Protocol 1: Synthesis of Protected Dipeptide (Z-L-Pro-Gly-OMe)

Caption: Workflow for the synthesis of a protected dipeptide.

Procedure:

-

Neutralization of Amino Component:

-

To a clean, dry round-bottom flask, add glycine methyl ester hydrochloride (1.0 eq).

-

Dissolve it in anhydrous dichloromethane (DCM).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add triethylamine (TEA) (1.1 eq) dropwise while stirring. The formation of triethylammonium chloride salt may cause the solution to become cloudy.

-

Stir the mixture at 0°C for 20 minutes to ensure complete formation of the free amine.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Z-L-Pro-OSu (1.05 eq) in a minimum amount of anhydrous DCM.

-

Add the Z-L-Pro-OSu solution to the reaction mixture containing the free glycine methyl ester.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 4-12 hours. The reaction progress should be monitored by TLC, observing the consumption of the starting materials and the formation of the product spot.[12]

-

-

Work-up and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1M HCl (to remove excess TEA).

-

Saturated NaHCO₃ solution (to remove unreacted starting acid and the NHS by-product).

-

Saturated NaCl (brine) solution.

-

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude Z-L-Pro-Gly-OMe can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

If recrystallization is ineffective, purification by silica gel column chromatography is recommended.

-

Protocol 2: Z-Group Deprotection via Hydrogenolysis

Procedure:

-

Dissolve the purified, Z-protected dipeptide (Z-L-Pro-Gly-OMe) in methanol (MeOH).

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a dedicated hydrogenation apparatus.

-

Stir the suspension vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the filter cake with additional MeOH.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected dipeptide, H-L-Pro-Gly-OMe.

Product Characterization

Verifying the identity and purity of the synthesized peptide is a critical final step. A combination of analytical techniques should be employed.[13]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the final product, serving as a primary identity test.[14][15]

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Offers detailed structural information, confirming the presence of all expected protons and carbons and verifying the newly formed peptide bond.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final peptide product. Reversed-phase HPLC (RP-HPLC) is the most common method used.[14][16][17]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete neutralization of the amino component. 2. Hydrolysis of Z-L-Pro-OSu due to moisture in reagents or solvents. 3. Steric hindrance if the C-terminal amino acid is bulky.[18] 4. Poor quality of starting materials. | 1. Ensure sufficient base (1.1-1.2 eq) is used; consider a stronger, non-nucleophilic base if needed. 2. Use anhydrous solvents and dry glassware. Store Z-L-Pro-OSu in a desiccator. 3. Increase reaction time or slightly warm the reaction. Consider using a different coupling agent for very hindered couplings. 4. Verify the purity of starting materials via NMR or MS. |

| Presence of Multiple Spots on TLC / Impure Product | 1. Incomplete reaction, leaving starting materials. 2. Side reactions, such as the formation of urea by-products if carbodiimide coupling agents were used. 3. Racemization at the α-carbon, though less common with active esters. | 1. Allow the reaction to run longer or add a slight excess of the active ester. 2. Optimize the work-up procedure to ensure complete removal of by-products. 3. Avoid high temperatures and excessively strong bases. Use a racemization suppressant like HOBt if necessary. |

| Difficulty in Purification | 1. The product has similar polarity to a major impurity. 2. The product is an oil and does not crystallize easily. | 1. Employ a different solvent system for column chromatography or switch to a different purification technique like preparative HPLC.[17] 2. Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. Otherwise, rely on chromatographic purification. |

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Z-L-Pro-OSu: Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents (DCM, DMF, MeOH): Are volatile and/or toxic. Handle with care to avoid inhalation and skin contact.

-

Triethylamine (TEA): Is corrosive and has a strong odor. Handle in a fume hood.

-

Palladium on Carbon (Pd/C): Is flammable, especially when dry or saturated with hydrogen. Handle with extreme care, never allowing the catalyst to become dry and exposed to air.

Conclusion

The use of Z-L-Pro-OSu in solution-phase peptide synthesis represents a robust, reliable, and scalable method for the precise incorporation of proline into peptide chains. By leveraging the dual functionality of the Z-protecting group and the NHS-active ester, researchers can achieve high coupling efficiencies under mild conditions. The protocols and insights provided in this guide offer a solid foundation for scientists to successfully synthesize custom peptides, contributing to advancements in drug discovery and biochemical research.

References

-

Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Available at: [Link]

-

Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. Neuland Labs. (2013-11-03). Available at: [Link]

-

Synthetic Peptide Characterization and Impurity Profiling. Waters. Available at: [Link]

-

Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ResearchGate. Available at: [Link]

-

Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

-

Synthesis of N-benzyloxycarbonyl glycyl-L-alanyl-L-prolyl-L-proline benzylester. Mol-Instincts. Available at: [Link]

-

Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Science of Synthesis. Available at: [Link]

-

The Role of Z-Pro-OSu in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Nordsci. (2025-10-03). Available at: [Link]

-

Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. (2022-07-11). Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]

-

Chromatography and Detection Methods for Peptide Purification. Gilson. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. PMC - NIH. (2010-12-03). Available at: [Link]

-

Peptide synthesis. Wikipedia. Available at: [Link]

-

Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications (RSC Publishing). Available at: [Link]

-

Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]

-

Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. Available at: [Link]

-

Ch27 : Peptide synthesis. University of Calgary. Available at: [Link]

-

10 - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. (2025-04-28). Available at: [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International. (2024-08-19). Available at: [Link]

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]

- 3. bachem.com [bachem.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. biosynth.com [biosynth.com]

- 10. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.mblintl.com [blog.mblintl.com]

- 12. prepchem.com [prepchem.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 16. waters.com [waters.com]

- 17. bachem.com [bachem.com]

- 18. reddit.com [reddit.com]

Application Notes and Protocols: Z-Sar-OSu in Drug Discovery and Development

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Z-Sar-OSu, a versatile chemical probe for covalent ligand discovery.

Introduction: The Rise of Covalent Probes in Drug Discovery

The pursuit of novel therapeutics has increasingly led researchers toward the exploration of covalent inhibitors. Unlike traditional non-covalent drugs that rely on reversible binding, covalent inhibitors form a permanent bond with their target protein. This irreversible interaction can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by conventional small molecules.

This compound, or N-(Benzyloxycarbonyl)sarcosine N-hydroxysuccinimide ester, is a valuable chemical tool that has emerged in the field of covalent ligand discovery. It serves as an electrophilic probe, capable of reacting with nucleophilic amino acid residues on proteins, thereby forming a stable covalent bond. The unique structural features of this compound, combining a protected amino acid (sarcosine) with a highly reactive N-hydroxysuccinimide (OSu) ester, make it a versatile building block for the synthesis of more complex covalent probes and inhibitors.

This guide provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and workflows to empower researchers in their quest for novel covalent therapeutics.

Mechanism of Action: Covalent Modification of Protein Targets

The utility of this compound as a chemical probe lies in the reactivity of its N-hydroxysuccinimide ester group. This group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by amino acid side chains on the surface of proteins. The primary targets for this compound are the side chains of lysine (amine group) and, to a lesser extent, serine (hydroxyl group), threonine (hydroxyl group), and tyrosine (hydroxyl group) residues.

The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide or ester bond between the Z-Sar moiety and the protein. This covalent modification can alter the protein's structure and function, providing a powerful means to study protein activity, identify novel binding sites, and develop potent and selective inhibitors.

Experimental Workflow: From Target Identification to Lead Optimization

The application of this compound in drug discovery typically follows a multi-step workflow, beginning with the identification of a protein target and culminating in the development of a lead covalent inhibitor.

Caption: A generalized workflow for covalent drug discovery using this compound.

Protocol 1: Screening for Protein Targets of this compound using a Cell-Based Assay

This protocol outlines a general method for identifying cellular proteins that are covalently modified by this compound. The approach utilizes a "clickable" version of this compound, containing an alkyne or azide handle for subsequent fluorescent labeling via click chemistry.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T)

-

Cell culture medium and supplements

-

This compound-alkyne or this compound-azide probe

-

DMSO (cell culture grade)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Azide- or alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

-

Click chemistry reaction buffer (containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of the this compound probe in DMSO.

-

Treat cells with varying concentrations of the probe (e.g., 1, 10, 100 µM) for a defined period (e.g., 1-4 hours). Include a DMSO-only control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Click Chemistry Reaction:

-

Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

-

In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50 µg) with the fluorescent dye and the click chemistry reaction buffer.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

SDS-PAGE and Fluorescence Imaging:

-

Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

-

Data Analysis:

Compare the fluorescent banding patterns between the DMSO control and the probe-treated samples. Bands that appear or increase in intensity with probe treatment represent potential protein targets of this compound.

Protocol 2: In Vitro Validation of a Protein-Probe Interaction

Once a potential protein target is identified, it is crucial to validate the direct interaction with this compound in a controlled, in vitro setting.

Materials:

-

Purified recombinant protein of interest

-

This compound

-

Reaction buffer (e.g., PBS or HEPES buffer, pH 7.4)

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

In Vitro Labeling:

-

Incubate the purified protein with a molar excess of this compound in the reaction buffer for a defined time (e.g., 1 hour) at room temperature. Include a control reaction without the probe.

-

-

Sample Preparation for Mass Spectrometry:

-

Quench the reaction by adding a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

-

Digest the protein into smaller peptides using a protease like trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS to identify the specific amino acid residue(s) modified by this compound.

-

Data Analysis:

The mass spectrometry data will reveal a mass shift on the modified peptide corresponding to the addition of the Z-Sar moiety. This confirms a direct covalent interaction and pinpoints the exact site of modification.

Considerations for Experimental Design

-

Probe Concentration: The concentration of this compound should be carefully optimized to achieve sufficient labeling without causing non-specific effects or cellular toxicity.

-

Incubation Time: The duration of probe treatment can influence the extent of labeling. Time-course experiments are recommended to determine the optimal incubation period.

-

Controls: Appropriate controls, such as a DMSO-only control and a competition experiment with a known binder, are essential for data interpretation.

Conclusion

This compound represents a powerful and versatile tool for the discovery and development of novel covalent therapeutics. Its ability to covalently modify protein targets provides a unique avenue for interrogating protein function and designing highly potent and selective inhibitors. The protocols and workflows outlined in this guide offer a starting point for researchers to harness the potential of this compound in their drug discovery endeavors. As our understanding of covalent drug design continues to evolve, the creative application of chemical probes like this compound will undoubtedly pave the way for the next generation of innovative medicines.

Application Notes & Protocols: Z-Sar-OSu Mediated Peptide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup and application of N-(Benzyloxycarbonyl)sarcosine N-hydroxysuccinimide ester (Z-Sar-OSu) for peptide bond formation. This compound is a pre-activated amino acid derivative that offers an efficient and reliable method for incorporating the N-methylated amino acid sarcosine into peptide chains, a common strategy in medicinal chemistry to enhance proteolytic stability and modulate conformation. These protocols are primarily designed for solution-phase synthesis, where Z-protecting groups are most compatible.[1][2] We will delve into the mechanistic underpinnings of the coupling reaction, provide detailed step-by-step protocols, and offer insights into optimization and troubleshooting.

Introduction: The Strategic Role of this compound in Peptide Synthesis

N-methylated amino acids, such as sarcosine (Sar), are crucial building blocks in the design of therapeutic peptides. The N-methylation prevents the formation of a hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets, and provides steric hindrance that can significantly increase resistance to enzymatic degradation.

This compound (N-Z-sarcosine-N-succinimidyl ester) is an activated form of sarcosine that facilitates efficient peptide bond formation.[3] The key to its efficacy lies in the N-hydroxysuccinimide (OSu) ester, a highly reactive moiety that readily couples with the free N-terminal amine of a growing peptide chain.[4][5] The benzyloxycarbonyl (Z) group protects the sarcosine's secondary amine, preventing self-polymerization and ensuring coupling occurs at the correct terminus.[6] This pre-activated ester strategy offers several advantages:

-

High Coupling Efficiency: The OSu group is an excellent leaving group, driving the reaction to completion with high yields.[7]

-

Minimized Racemization: By pre-activating the amino acid, the risk of racemization at the α-carbon during the coupling step is significantly reduced compared to many in-situ activation methods.[8][9]

-

Simplified Workup: The primary byproduct, N-hydroxysuccinimide (HOSu), is water-soluble, allowing for straightforward removal during aqueous workup procedures.[7]

Mechanism of this compound Mediated Coupling

The formation of the peptide bond proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the N-terminal amino acid attacks the electrophilic carbonyl carbon of the OSu ester. This forms an unstable tetrahedral intermediate, which then collapses, expelling the stable N-hydroxysuccinimide anion as a leaving group to yield the new, elongated peptide.

Caption: Reaction mechanism for this compound mediated peptide bond formation.

Experimental Protocol: Solution-Phase Coupling

This protocol outlines a general procedure for coupling this compound to an amino acid ester or peptide fragment in a solution-phase synthesis strategy.[1]

Materials and Reagents

-

This compound (MW: 320.3 g/mol ) : Ensure high purity (≥95%). Store at ≤ -15°C.[3][10]

-

Amino Acid Ester Hydrochloride (or Peptide-HCl) : The N-terminal amine component for coupling.

-

Tertiary Base : N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).

-

Anhydrous Solvents : Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF).

-

Reagents for Workup : Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, saturated NaCl (brine) solution.

-

Drying Agent : Anhydrous Na₂SO₄ or MgSO₄.

-

Analytical Tools : Thin Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC), Mass Spectrometer (MS), NMR Spectrometer.

Stoichiometry and Quantitative Parameters

The selection of appropriate reagent ratios is critical for driving the reaction to completion while minimizing side products.

| Component | Molar Equivalents (eq.) | Rationale |

| Amino Acid/Peptide-HCl | 1.0 | Limiting Reagent |

| This compound | 1.1 - 1.2 | A slight excess ensures complete consumption of the valuable peptide component. |

| Tertiary Base (e.g., DIEA) | 1.0 - 1.1 | Neutralizes the hydrochloride salt to free the amine for reaction. |

| Solvent (e.g., DMF) | - | Use sufficient volume for complete dissolution (typically 0.1-0.5 M concentration). |

Step-by-Step Methodology

-

Preparation : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

-

Neutralization : Cool the solution in an ice bath (0°C). Add the tertiary base (e.g., DIEA, 1.0-1.1 eq) dropwise. Stir the mixture for 15-20 minutes to ensure complete neutralization of the hydrochloride salt, generating the free amine in situ.[1]

-

Coupling : Add this compound (1.1-1.2 eq) to the reaction mixture in one portion.

-

Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.[1]

-

Monitoring : Track the reaction's progress by TLC or HPLC. A typical TLC system might be DCM:MeOH (95:5 or 9:1). The reaction is complete when the limiting reagent (the amino component) is fully consumed.

-

Workup (Aqueous Extraction) :

-

Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with:

-

1M HCl (to remove excess tertiary base).

-

Saturated NaHCO₃ solution (to remove unreacted starting acid and HOSu).

-

Saturated NaCl (brine) solution (to reduce the solubility of organic material in the aqueous layer).

-

-

Repeat each wash 2-3 times.

-

-

Drying and Concentration : Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude peptide by recrystallization or flash column chromatography on silica gel.[7]

-

Characterization : Confirm the identity and purity of the final Z-protected peptide using HPLC, Mass Spectrometry, and ¹H/¹³C NMR.

Caption: General experimental workflow for solution-phase peptide synthesis using this compound.

Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive amine (still protonated).2. Poor quality/degraded this compound.3. Insufficient reaction time. | 1. Ensure stoichiometric amount of base was added; consider adding a slight excess (1.05 eq).2. Use fresh, high-purity this compound stored under proper conditions.[10]3. Extend reaction time and continue monitoring. |

| Incomplete Reaction | 1. Steric hindrance at the coupling site.2. Aggregation/poor solubility of the growing peptide chain. | 1. Increase reaction temperature slightly (e.g., to 40°C).2. Switch to a more polar solvent like NMP or add DMSO as a co-solvent.[11] |

| Multiple Products/Impurities | 1. Impure starting materials.2. Unwanted side reactions. | 1. Verify the purity of both the amine component and this compound before starting.2. Ensure the reaction is not run at excessively high temperatures or for prolonged, unnecessary periods after completion. |

Expert Insight: The success of this coupling is highly dependent on the quality of the this compound. As an activated ester, it is susceptible to hydrolysis. Always use anhydrous solvents and handle the reagent quickly in a dry environment to prevent degradation.

Conclusion

This compound is a robust and highly effective reagent for the incorporation of sarcosine into peptides via solution-phase synthesis. Its pre-activated nature ensures high coupling efficiency and minimal racemization, while the water-soluble HOSu byproduct simplifies purification. By following the detailed protocols and considering the key optimization parameters outlined in this guide, researchers can confidently and successfully utilize this compound to synthesize novel peptide analogues for therapeutic development and scientific investigation.

References

- Benchchem. A Comparative Analysis of Coupling Reagents for the Synthesis of Z-Ser(tbu)-Osu.

- CookeChem. This compound, 95+%, 53733-96-3.

- Bachem Products. This compound.

- Benchchem. Literature review of Z-Ser(tbu)-osu applications in peptide drug discovery.

- Benchchem. Technical Support Center: Troubleshooting Peptide Synthesis with Z-Lys(Z)-OSu.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using Z-Ala-OSu in Peptide Chain Elongation.

- The Role of Z-Pro-OSu in Modern Peptide Synthesis.

- ResearchGate. Coupling Reagents.

- Recent development of peptide coupling reagents in organic synthesis.

- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [Online] (2024-06-04)

- NIH. Introduction to Peptide Synthesis - PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound , 95+% , 53733-96-3 - CookeChem [cookechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. bachem.com [bachem.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. peptide.com [peptide.com]

Application Notes and Protocols: Analytical Methods for Monitoring Z-L-Pro-OSu Reactions

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of N-(Benzyloxycarbonyl)-L-proline N'-hydroxysuccinimide ester (Z-L-Pro-OSu). The formation of this activated ester from Z-L-Proline and N-hydroxysuccinimide (NHS), typically mediated by a coupling agent like dicyclohexylcarbodiimide (DCC), is a critical step in peptide synthesis and bioconjugation. Effective reaction monitoring is paramount to ensure optimal yield, purity, and reproducibility. This guide delves into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) for in-process control and final product analysis. Detailed, field-tested protocols are provided to equip researchers with the tools for robust and reliable reaction monitoring.

Introduction: The Chemistry of Z-L-Pro-OSu Synthesis

The synthesis of Z-L-Pro-OSu involves the activation of the carboxylic acid of Z-L-Proline by forming an N-hydroxysuccinimide ester. This active ester is significantly more reactive towards nucleophiles, such as the N-terminus of a peptide, than the parent carboxylic acid.[1] The most common synthetic route employs a carbodiimide, like DCC, which facilitates the condensation reaction.

Reaction Scheme:

The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the reaction of Z-L-Proline with DCC.[2] This intermediate is then attacked by the hydroxyl group of N-hydroxysuccinimide (NHS) to form the desired Z-L-Pro-OSu and dicyclohexylurea (DCU), an insoluble byproduct.

Caption: General reaction scheme for the synthesis of Z-L-Pro-OSu.

Monitoring this reaction is crucial for several reasons:

-

Determining Reaction Completion: Ensuring all the limiting reagent (typically Z-L-Proline) has been consumed.

-

Assessing Product Purity: Quantifying the formation of the desired product relative to starting materials and byproducts.

-

Identifying Side Reactions: Detecting the formation of unwanted side products, such as N-acylurea.[3]

-

Optimizing Reaction Conditions: Fine-tuning parameters like temperature, reaction time, and stoichiometry for improved yield and purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

Reverse-phase HPLC (RP-HPLC) is the most powerful and widely used technique for monitoring the progress of the Z-L-Pro-OSu synthesis. Its high resolution allows for the separation and quantification of the starting materials, product, and major byproducts in a single run.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (ACN) or methanol. Compounds are separated based on their hydrophobicity. More polar compounds have a lower affinity for the stationary phase and elute earlier, while more nonpolar compounds are retained longer.

Expected Elution Profile

In the Z-L-Pro-OSu reaction mixture, the expected order of elution from early to late is:

-

N-hydroxysuccinimide (NHS): Highly polar.

-

Z-L-Proline: The free carboxylic acid makes it more polar than the ester product.

-

Z-L-Pro-OSu: The esterification increases its hydrophobicity compared to Z-L-Proline.

-

Dicyclohexylcarbodiimide (DCC): If any remains unreacted.

-

Dicyclohexylurea (DCU): The main byproduct, which is relatively nonpolar.

Caption: Workflow for HPLC analysis of a reaction aliquot.

Protocol: RP-HPLC Method for Z-L-Pro-OSu Reaction Monitoring

Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Detector Wavelength: 220 nm (for peptide bonds and aromatic rings) and 254 nm (for the benzyloxycarbonyl group).

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile (ACN).

Gradient Conditions:

| Time (min) | % Solvent B | Flow Rate (mL/min) |

| 0.0 | 10 | 1.0 |

| 20.0 | 90 | 1.0 |

| 25.0 | 90 | 1.0 |

| 25.1 | 10 | 1.0 |

| 30.0 | 10 | 1.0 |

Sample Preparation:

-

Carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction.

-

Vortex the sample thoroughly.

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any precipitated DCU and protect the HPLC column.

-

Inject 10-20 µL onto the HPLC system.

Data Analysis:

-

Integrate the peak areas for all components.

-

Calculate the percentage of each component relative to the total integrated area to monitor the consumption of starting materials and the formation of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight

NMR spectroscopy provides detailed structural information and can be used to confirm the formation of the Z-L-Pro-OSu ester.[4][5][6] It is particularly useful for identifying the key chemical shifts that differentiate the product from the starting materials.[7] Both ¹H and ¹³C NMR can be employed.

Key Diagnostic Signals in ¹H NMR

-

Z-L-Proline: The proline ring protons will have characteristic shifts.

-

N-hydroxysuccinimide (NHS): A sharp singlet around 2.8 ppm corresponding to the four equivalent protons of the succinimide ring.

-

Z-L-Pro-OSu: The formation of the ester will cause a downfield shift of the proline protons, particularly the alpha-proton. The succinimide protons in the product will also have a distinct chemical shift compared to free NHS.

Protocol: ¹H NMR for Reaction Monitoring

Sample Preparation:

-

Withdraw a larger aliquot (e.g., 0.1-0.2 mL) from the reaction mixture.

-

Filter the aliquot to remove the insoluble DCU.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Monitor the disappearance of the NHS singlet and the appearance of new signals corresponding to the succinimide ester protons in the product.

-

Observe the shifts in the proline ring protons to confirm ester formation.

Causality in Experimental Choices:

-

Choice of Solvent: CDCl₃ is a good choice as it solubilizes the reactants and product well. DMSO-d₆ can also be used if solubility is an issue.

-

Filtering: Removal of DCU is critical as it can broaden NMR signals and interfere with accurate integration.

Mass Spectrometry (MS): Unambiguous Identification

Mass spectrometry is an invaluable tool for confirming the identity of the product by providing its exact molecular weight.[8][9] Techniques like Electrospray Ionization (ESI) are well-suited for analyzing the components of the reaction mixture.[10][11]

Expected Mass-to-Charge (m/z) Values

-

Z-L-Proline: [M+H]⁺ = 250.11

-

Z-L-Pro-OSu: [M+H]⁺ = 347.12

-

NHS: [M+H]⁺ = 116.03

Data Presentation: Expected m/z Values

| Compound | Formula | Exact Mass | [M+H]⁺ |

| Z-L-Proline | C₁₃H₁₅NO₄ | 249.10 | 250.11 |

| NHS | C₄H₅NO₃ | 115.03 | 116.03 |

| Z-L-Pro-OSu | C₁₇H₁₈N₂O₆ | 346.12 | 347.12 |

Protocol: LC-MS for Product Confirmation

Instrumentation:

-

A liquid chromatography system coupled to a mass spectrometer (e.g., an ESI-quadrupole or ESI-TOF instrument).

Procedure:

-

Use the same HPLC method as described in Section 2.3.

-

Divert the column effluent to the mass spectrometer.

-

Acquire mass spectra in positive ion mode across the expected m/z range.

-

Extract the ion chromatograms for the m/z values corresponding to the starting materials and the product to confirm their identities based on both retention time and mass-to-charge ratio.

Caption: Workflow for LC-MS confirmation of Z-L-Pro-OSu.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy can be used to monitor the reaction by observing changes in the characteristic vibrational frequencies of the functional groups involved.[12][13][14]

Key Vibrational Bands

-

Z-L-Proline (Carboxylic Acid): A broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

-

Z-L-Pro-OSu (Succinimide Ester): The disappearance of the broad O-H stretch and the appearance of two characteristic C=O stretches for the succinimide ester at approximately 1740 cm⁻¹ and 1780 cm⁻¹. A peak around 1815 cm⁻¹ may also be observed.

Protocol: FTIR for Reaction Monitoring

Sample Preparation:

-

Withdraw an aliquot from the reaction mixture.

-

If possible, filter to remove DCU.

-

Deposit a small amount of the reaction mixture onto an ATR (Attenuated Total Reflectance) crystal or prepare a thin film on a salt plate (e.g., NaCl or KBr).

Data Acquisition:

-

Acquire an FTIR spectrum.

-

Monitor the disappearance of the broad carboxylic acid O-H band and the appearance of the characteristic succinimide ester carbonyl peaks.

Trustworthiness of the Method: While not as quantitative as HPLC, FTIR provides a quick and straightforward qualitative assessment of the reaction's progress by confirming the conversion of the carboxylic acid to the active ester.

Potential Impurities and Side Reactions

A thorough understanding of potential impurities is critical for developing robust analytical methods.[15][16][17]

-

N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate. This is a common byproduct in carbodiimide-mediated couplings.

-

Hydrolysis of Z-L-Pro-OSu: The active ester is susceptible to hydrolysis, especially in the presence of water, which would regenerate Z-L-Proline.[18][19][20]

-

Unreacted Starting Materials: Residual Z-L-Proline, NHS, or DCC.

Conclusion: An Integrated Analytical Approach

No single analytical technique provides a complete picture of the Z-L-Pro-OSu reaction. A multi-faceted approach, leveraging the strengths of each method, is the most effective strategy. RP-HPLC is indispensable for quantitative monitoring of reaction kinetics and purity assessment. NMR and MS provide definitive structural confirmation of the desired product. FTIR offers a rapid, qualitative check for the key functional group transformation. By integrating these methods, researchers can achieve a high degree of control over the synthesis of Z-L-Pro-OSu, leading to a more consistent and high-quality product for downstream applications in drug development and research.

References

-

NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity. The Journal of Organic Chemistry - ACS Publications. [Link]

-

The FTIR spectroscopy figure of NHS-FA compared with FA. ResearchGate. [Link]

-